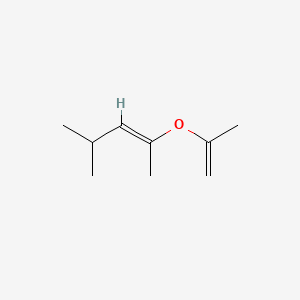![molecular formula C14H15N5O B14163119 N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14163119.png)
N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)acetamide is a synthetic compound that belongs to the class of organic compounds known as triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a phenylbutenylidene group and a triazolylacetamide moiety, making it a unique and potentially bioactive molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)acetamide typically involves a multi-step process:
Formation of the Phenylbutenylidene Intermediate: This step involves the reaction of 4-phenylbut-3-en-2-one with an appropriate amine under acidic or basic conditions to form the phenylbutenylidene intermediate.
Introduction of the Triazolylacetamide Moiety: The intermediate is then reacted with 1,2,4-triazole and acetic anhydride in the presence of a catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of phenylbutenylidene oxides.
Reduction: Formation of reduced triazolylacetamide derivatives.
Substitution: Formation of halogenated triazolylacetamide derivatives.
Applications De Recherche Scientifique
N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as luminescent or conductive materials.
Mécanisme D'action
The mechanism of action of N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)propanamide
- N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)butanamide
Uniqueness
N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)acetamide is unique due to its specific structural features, such as the phenylbutenylidene group and the triazolylacetamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C14H15N5O |
|---|---|
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C14H15N5O/c1-12(7-8-13-5-3-2-4-6-13)17-18-14(20)9-19-11-15-10-16-19/h2-8,10-11H,9H2,1H3,(H,18,20)/b8-7+,17-12+ |
Clé InChI |
SNZOOXVKWUNHJR-VGMCZUJFSA-N |
SMILES isomérique |
C/C(=N\NC(=O)CN1C=NC=N1)/C=C/C2=CC=CC=C2 |
SMILES canonique |
CC(=NNC(=O)CN1C=NC=N1)C=CC2=CC=CC=C2 |
Solubilité |
35.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


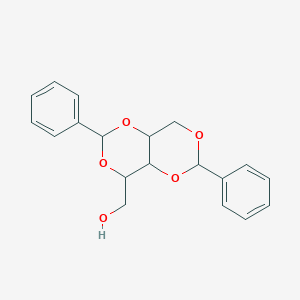
![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163041.png)
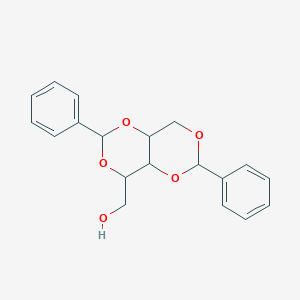

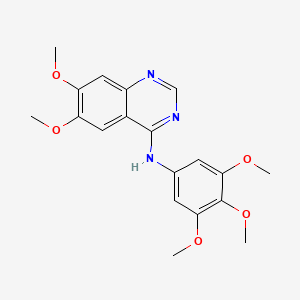

![3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione](/img/structure/B14163065.png)
![tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate;oxalic acid](/img/structure/B14163068.png)

![2',6'-Difluoro-5-methoxy[1,1'-biphenyl]-3-ol](/img/structure/B14163083.png)

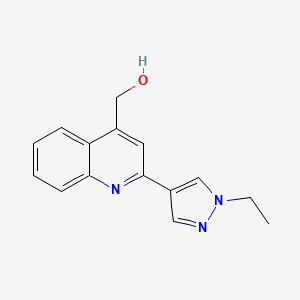
![Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid](/img/structure/B14163097.png)
